molecular formula C10H11NO4 B14433642 O-Benzoylserine CAS No. 83044-84-2

O-Benzoylserine

Cat. No.: B14433642
CAS No.: 83044-84-2
M. Wt: 209.20 g/mol
InChI Key: ZQXBXSLGROYFDW-UHFFFAOYSA-N
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Description

O-Benzoylserine: is a derivative of serine, an amino acid, where the hydroxyl group of serine is esterified with a benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: O-Benzoylserine can be synthesized through the esterification of serine with benzoyl chloride in the presence of a base such as pyridine. The reaction typically involves dissolving serine in a suitable solvent like methanol or ethanol, followed by the addition of benzoyl chloride and pyridine. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: O-Benzoylserine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: O-Benzoylserine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products. It serves as a precursor for various chemical transformations and functional group modifications .

Biology: In biological research, this compound is studied for its role in enzyme-catalyzed reactions and its potential as a substrate for biochemical assays. It is also used in the study of protein-ligand interactions and enzyme kinetics .

Medicine: Its derivatives may exhibit biological activity and can be explored for drug development .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of various compounds. Its applications extend to the manufacture of pharmaceuticals, agrochemicals, and fine chemicals .

Mechanism of Action

The mechanism of action of O-Benzoylserine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific esterification with a benzoyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

83044-84-2

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

2-amino-3-benzoyloxypropanoic acid

InChI

InChI=1S/C10H11NO4/c11-8(9(12)13)6-15-10(14)7-4-2-1-3-5-7/h1-5,8H,6,11H2,(H,12,13)

InChI Key

ZQXBXSLGROYFDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC(C(=O)O)N

Origin of Product

United States

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